molecular formula C12H11FN2O B1375046 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1128105-67-8

3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B1375046
CAS No.: 1128105-67-8
M. Wt: 218.23 g/mol
InChI Key: XQRIKLYACYCJLH-UHFFFAOYSA-N
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Description

3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C12H12FN2O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a pyridinone core substituted with an amino group and a 4-fluorophenylmethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with a suitable pyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters (ENTs).

    3-(4-((1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Exhibits antitubercular activity

Uniqueness

3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-1-[(4-fluorophenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(14)12(15)16/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRIKLYACYCJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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